molecular formula C9H11N5 B3049675 N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine CAS No. 21505-02-2

N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B3049675
CAS No.: 21505-02-2
M. Wt: 189.22 g/mol
InChI Key: WWVVKXBZFYRIAU-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine is a triazole derivative featuring a 3-methylphenyl substituent at the N3 position of the 1,2,4-triazole core. The triazole core provides a rigid scaffold with nitrogen-rich sites, enabling diverse functionalization and interactions with biological targets or catalytic surfaces .

Properties

IUPAC Name

3-N-(3-methylphenyl)-1H-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-6-3-2-4-7(5-6)11-9-12-8(10)13-14-9/h2-5H,1H3,(H4,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVVKXBZFYRIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NNC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20318457
Record name N~3~-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21505-02-2
Record name NSC331209
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331209
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~3~-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine typically involves the reaction of 3-methylphenylhydrazine with cyanogen azide under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the triazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the overall efficiency of the process. The use of automated systems for reagent addition and product isolation further enhances the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted triazole derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature: 25-50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature: 0-25°C.

    Substitution: Halogens (chlorine, bromine), electrophiles; reaction temperature: 50-100°C.

Major Products Formed:

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine has several scientific research applications:

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various pathogens.

    Medicine: Explored for its potential use in the development of new drugs targeting specific enzymes and receptors involved in disease pathways.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to inhibit the activity of certain enzymes. Additionally, the 3-methylphenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity. These interactions disrupt normal cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations and Physicochemical Properties

The substituents at the N3 position significantly influence molecular weight, solubility, and electronic properties. Key analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Physicochemical Data
N3-(3,4-Dimethylphenyl) analogue C10H13N5 203.25 3,4-Dimethylphenyl ChemSpider ID: 3721330
N3-(4-Fluorophenyl) analogue (6b) C8H8FN5 193.19 4-Fluorophenyl mp: 216–218°C; [M+1]+: 194.2
N3-(p-Tolyl) analogue (6c) C9H11N5 189.22 4-Methylphenyl mp: 185–187°C; [M+1]+: 190.2
N,N′-Dinitro derivative C2H3N7O4 189.09 N3,N5-Dinitro Monoisotopic mass: 189.0247
N3-(4-Chlorophenyl) analogue C8H8ClN5 209.64 4-Chlorophenyl CAS: 16650-53-6; MFCD: 03788385

Key Observations :

  • Electron-withdrawing groups (e.g., -NO2 in the N,N′-dinitro derivative) reduce basicity and enhance oxidative stability, making such derivatives suitable for energetic materials .
  • Electron-donating groups (e.g., -CH3 in the p-tolyl analogue) increase hydrophobicity and may improve membrane permeability in biological systems .
Epigenetic Modulation
  • LSD1 Inhibition: N3-(2-Chloro-6-phenoxybenzyl) and bis(2-methoxybenzyl) analogues exhibit potent LSD1 inhibition (IC50 < 1 µM), crucial for re-expressing tumor suppressor genes in cancer therapy .
Antimitotic and Antivascular Effects
  • The p-tolyl analogue (6c) demonstrates superior antimitotic activity (92% yield, 185–187°C mp) compared to the 4-fluorophenyl derivative (6b), suggesting methyl groups enhance stability in biological environments .

Supramolecular and Coordination Chemistry

  • Triazole derivatives act as ligands for Zn(II)/Co(II) coordination polymers. For instance, 1H-1,2,4-triazole-3,5-diamine forms 2D/3D frameworks with high nitrogen content (up to 51.54%), useful in energetic materials and catalysis .
  • Comparison: Substituted triazoles (e.g., 3-amino-1H-1,2,4-triazole-5-carboxylic acid) introduce additional coordination sites, enabling diverse architectures compared to monosubstituted analogues .

Biological Activity

N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine is a compound belonging to the triazole class, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial, antifungal, anticancer properties, and its potential as a therapeutic agent.

Chemical Structure and Properties

The compound this compound features a triazole ring substituted with a 3-methylphenyl group. The triazole moiety is known for its ability to interact with various biological targets due to its structural versatility.

This compound exerts its biological effects primarily through the inhibition of specific enzymes and proteins involved in cellular processes. The interaction with molecular targets leads to disruptions in biochemical pathways that are crucial for microbial growth and cancer cell proliferation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. This compound has been evaluated for its activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity (MIC in µg/mL)Reference
Escherichia coli32
Staphylococcus aureus16
Candida albicans64
Aspergillus niger128

Antifungal Properties

The compound has shown promising antifungal activity against various strains of fungi. Its mechanism involves inhibiting ergosterol biosynthesis, which is essential for fungal cell membrane integrity. This action is similar to that observed in other triazole derivatives.

Anticancer Activity

This compound also exhibits significant anticancer properties. Research indicates that it can inhibit the proliferation of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast cancer)10
A375 (Melanoma)15
HCT116 (Colorectal cancer)12

Case Studies

In a notable case study involving the synthesis of various triazole derivatives including this compound, researchers evaluated their effects on cytokine release in peripheral blood mononuclear cells (PBMCs). The study found that at higher concentrations (50 µg/mL), the compound significantly reduced TNF-α production by up to 60%, indicating its potential as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine
Reactant of Route 2
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N-(3-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine

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